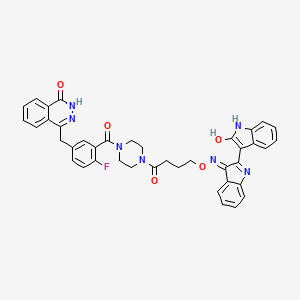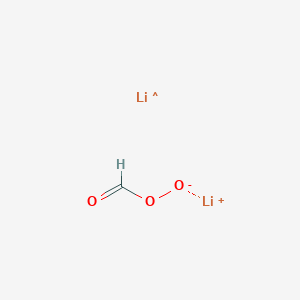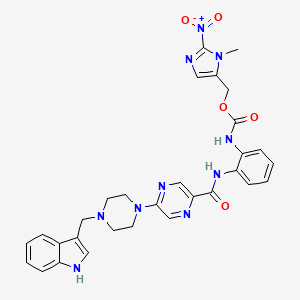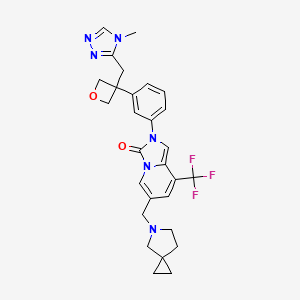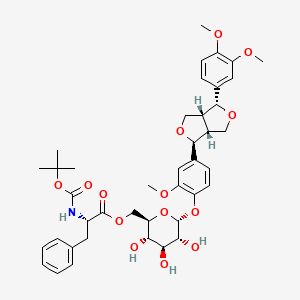
Anti-inflammatory agent 74
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-inflammatory agent 74 is a compound known for its potent anti-inflammatory properties. It is particularly effective in inhibiting nitric oxide, interleukin-6, and tumor necrosis factor-alpha, with IC50 values of 10.88 μM and 4.93 μM for nitric oxide and interleukin-6, respectively . This compound has shown promise in alleviating acute lung injury by regulating inflammatory mediators and inhibiting the mitogen-activated protein kinase and nuclear factor-kappa B signaling pathways .
Preparation Methods
The synthesis of anti-inflammatory agent 74 involves several steps. One common synthetic route includes the preparation of quinoline-substituted benzyl groups containing pyrazole and triazole moieties . The reaction conditions typically involve the use of catalysts such as toluenesulfonic acid, magnesium chloride, or cupric nitrate at elevated temperatures . Industrial production methods may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Anti-inflammatory agent 74 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
Anti-inflammatory agent 74 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of various synthetic modifications on anti-inflammatory activity.
Biology: Researchers utilize this compound to investigate the molecular mechanisms underlying inflammation and immune responses.
Industry: The compound is explored for its potential use in developing new anti-inflammatory drugs and formulations.
Mechanism of Action
The mechanism of action of anti-inflammatory agent 74 involves the inhibition of key inflammatory mediators. It regulates the production of nitric oxide, interleukin-6, and tumor necrosis factor-alpha by inhibiting the mitogen-activated protein kinase and nuclear factor-kappa B signaling pathways . These pathways play crucial roles in the inflammatory response, and their inhibition helps reduce inflammation and tissue damage.
Comparison with Similar Compounds
Anti-inflammatory agent 74 can be compared with other similar compounds, such as:
Indomethacin: A nonsteroidal anti-inflammatory drug that also inhibits cyclooxygenase enzymes.
Diclofenac: Another nonsteroidal anti-inflammatory drug with similar inhibitory effects on cyclooxygenase enzymes.
What sets this compound apart is its specific inhibition of nitric oxide, interleukin-6, and tumor necrosis factor-alpha, making it particularly effective in treating acute lung injury and other inflammatory conditions .
Properties
Molecular Formula |
C41H51NO14 |
|---|---|
Molecular Weight |
781.8 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[4-[(3R,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C41H51NO14/c1-41(2,3)56-40(47)42-27(16-22-10-8-7-9-11-22)38(46)53-21-32-33(43)34(44)35(45)39(55-32)54-29-15-13-24(18-31(29)50-6)37-26-20-51-36(25(26)19-52-37)23-12-14-28(48-4)30(17-23)49-5/h7-15,17-18,25-27,32-37,39,43-45H,16,19-21H2,1-6H3,(H,42,47)/t25-,26-,27-,32+,33+,34-,35+,36-,37+,39-/m0/s1 |
InChI Key |
ACEAAPMVQKIKSH-MNWGCEQFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC3=C(C=C(C=C3)[C@@H]4[C@H]5CO[C@H]([C@H]5CO4)C6=CC(=C(C=C6)OC)OC)OC)O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)C4C5COC(C5CO4)C6=CC(=C(C=C6)OC)OC)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


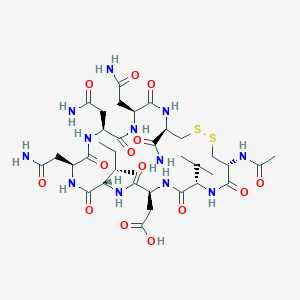


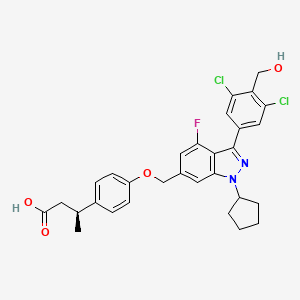

![N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide](/img/structure/B12368382.png)
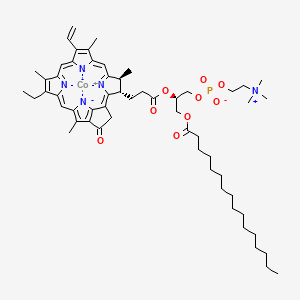
![(Z,6R)-6-[(4aR,6aS,6bS,9R,10aS,11bS)-4,4,6b,11b-tetramethyl-10-methylidene-3-oxo-1,2,4a,5,6,6a,7,8,9,10a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid](/img/structure/B12368403.png)
![1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea](/img/structure/B12368407.png)
